molecular formula C15H17N3O2 B2657130 6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3H-quinazolin-4-one CAS No. 2418709-44-9

6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3H-quinazolin-4-one

Cat. No. B2657130
CAS RN: 2418709-44-9
M. Wt: 271.32
InChI Key: BLNBNZMIXCANHS-UHFFFAOYSA-N
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Description

6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3H-quinazolin-4-one, also known as CX-5461, is a small molecule that has been identified as a potent inhibitor of RNA polymerase I transcription. It has gained attention in the scientific community due to its potential use in cancer therapy.

Mechanism of Action

6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3H-quinazolin-4-one inhibits RNA polymerase I transcription by binding to a specific DNA sequence in the promoter region of the ribosomal DNA gene. This prevents the recruitment of transcription factors and the formation of the transcription initiation complex, ultimately leading to the inhibition of ribosomal RNA synthesis. This inhibition of ribosomal RNA synthesis leads to the activation of the p53 pathway, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects
6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3H-quinazolin-4-one has been found to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest, DNA damage, and apoptosis in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, 6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3H-quinazolin-4-one has been found to have minimal toxicity to normal cells.

Advantages and Limitations for Lab Experiments

One advantage of 6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3H-quinazolin-4-one is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. Another advantage is its ability to induce apoptosis in cancer cells, which is a desirable outcome in cancer therapy. However, one limitation of 6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3H-quinazolin-4-one is its limited solubility in water, which can make it difficult to administer in vivo. In addition, more research is needed to determine the optimal dosage and treatment schedule for 6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3H-quinazolin-4-one.

Future Directions

There are several future directions for research on 6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3H-quinazolin-4-one. One direction is to investigate its potential use in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another direction is to explore its potential use in the treatment of other types of cancer. Finally, further research is needed to optimize the synthesis method and improve the pharmacokinetic properties of 6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3H-quinazolin-4-one.

Synthesis Methods

The synthesis of 6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3H-quinazolin-4-one involves a series of chemical reactions starting with the compound 2-cyanobenzaldehyde. The compound is reacted with ethyl acetoacetate and ammonium acetate to produce 2-amino-3-cyanobenzoic acid. This intermediate is then reacted with cyclopropylmethylamine and paraformaldehyde to produce the aziridine intermediate. The final step involves the reaction of the aziridine intermediate with 2-bromo-3-chloro-4-methoxyquinazoline to produce 6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3H-quinazolin-4-one.

Scientific Research Applications

6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3H-quinazolin-4-one has been shown to have potential therapeutic effects in cancer treatment. It has been found to selectively target cancer cells by inhibiting ribosomal DNA transcription, which is necessary for the growth and survival of cancer cells. 6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3H-quinazolin-4-one has been tested in preclinical models of various types of cancer, including breast, ovarian, and pancreatic cancer, and has shown promising results.

properties

IUPAC Name

6-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c19-15-13-5-12(3-4-14(13)16-9-17-15)20-8-11-7-18(11)6-10-1-2-10/h3-5,9-11H,1-2,6-8H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNBNZMIXCANHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC2COC3=CC4=C(C=C3)N=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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